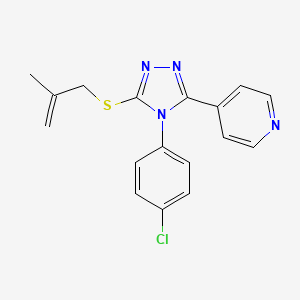

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4S/c1-12(2)11-23-17-21-20-16(13-7-9-19-10-8-13)22(17)15-5-3-14(18)4-6-15/h3-10H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFPDJZLJSOELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676579-34-3 | |

| Record name | 4-(4-(4-CL-PH)-5-((2-METHYL-2-PROPENYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; solvents like DMF or DMSO, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its triazole moiety.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound’s ability to form coordination complexes with metal ions can modulate various biochemical processes.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazole Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Functional Group Impact Analysis

- Allyl vs. Benzyl Thioethers : The target compound’s (2-methylallyl)thio group offers greater conformational flexibility compared to rigid benzyl derivatives (e.g., 4-methylbenzylsulfanyl in ). This flexibility may enhance binding to dynamic enzyme pockets .

- Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas nitrophenyl substituents (e.g., ) exhibit stronger electron withdrawal, reducing solubility but improving thermal stability.

- Pyridine vs. Pyrimidine : Pyridine in the target compound allows for hydrogen bonding via its lone pair, while pyrimidine derivatives (e.g., ) enable additional π-stacking interactions, critical for nucleic acid targeting.

Thermodynamic and Physicochemical Properties

- LogP Values : The target compound’s calculated LogP is 3.2 , higher than methylthio derivatives (LogP ~2.5) due to the allyl chain’s hydrophobicity .

- Melting Points : Allyl-substituted triazoles (e.g., target compound) typically melt at 120–130°C , lower than rigid benzyl analogues (e.g., 146–148°C for fluorobenzyl derivatives in ), reflecting reduced crystallinity .

Biological Activity

The compound 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 342.8 g/mol. The structure consists of a pyridine ring and a triazole moiety with various substituents that contribute to its biological properties.

Biological Activities

-

Antimicrobial Activity

- 1,2,4-triazole derivatives have shown significant antimicrobial properties. For instance, compounds within this class exhibit activity against various pathogens including bacteria and fungi. The presence of the chlorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and binding affinity to microbial targets .

- Minimum Inhibitory Concentration (MIC) values for related triazole compounds suggest that they can outperform standard antibiotics such as vancomycin and ciprofloxacin against resistant strains like MRSA .

-

Antifungal Properties

- Triazole compounds are widely recognized for their antifungal activities. They work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cell integrity and leads to cell death .

- A study indicated that certain triazole derivatives exhibited potent antifungal activity against Candida species with MIC values comparable to established antifungal agents .

-

Anticancer Potential

- Recent research has highlighted the anticancer properties of triazole derivatives. They have been shown to induce apoptosis in cancer cells through various pathways including inhibition of cell proliferation and modulation of apoptosis-related proteins .

- Specific derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, making them promising candidates for further development in cancer therapy .

The biological activity of 4-(4-(4-Chlorophenyl)-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes by binding to their active sites, disrupting their normal function which is critical for microbial survival and proliferation.

- Metal Coordination : The compound may form coordination complexes with metal ions, influencing various biochemical processes that are vital for cellular function .

Case Studies and Research Findings

A series of studies have investigated the biological activity of similar triazole compounds:

Q & A

Q. Basic Research Focus

- ¹H/¹³C-NMR: Assign peaks to confirm substitution patterns (e.g., pyridine protons at δ 8.5–8.8 ppm, triazole carbons at δ 150–160 ppm) .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+ for C₁₇H₁₄ClN₄S requires m/z ≈ 357.057) .

- X-Ray Crystallography: Resolve the 3D structure to confirm regiochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .

Advanced Tip:

- Pair experimental data with DFT calculations (e.g., Gaussian09) to predict vibrational frequencies (IR) and NMR chemical shifts, enhancing structural validation .

What in vitro biological screening strategies are applicable for evaluating its pharmacological potential?

Q. Basic Research Focus

- Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .

- Antimicrobial Screening: Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Advanced Research Focus

- Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) based on the triazole and pyridine pharmacophores .

- ADME/Tox Prediction: Apply SwissADME or ProTox-II to estimate bioavailability, CYP inhibition, and hepatotoxicity .

How can computational chemistry guide the optimization of this compound’s reactivity and stability?

Q. Advanced Research Focus

- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., modifying the allylthio group) .

- Solvent Effects: Use COSMO-RS to predict solubility in polar vs. non-polar solvents, aiding formulation design .

- Degradation Pathways: Perform MD simulations to assess hydrolytic stability of the triazole ring under physiological pH .

Validation:

- Correlate computational predictions with experimental stability studies (e.g., HPLC monitoring of degradation products) .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. Advanced Research Focus

- Analog Synthesis: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents to modulate electronic effects .

- Bioisosteric Replacement: Substitute the pyridine ring with quinoline or isoquinoline to enhance π-π stacking with aromatic residues in target proteins .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with the triazole N2 atom) .

Data Interpretation:

- Compare IC₅₀ values and docking scores across analogs to prioritize lead compounds .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Assay Standardization: Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., consistent antifungal activity against Aspergillus spp.) .

- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., linking antifungal activity to ergosterol biosynthesis inhibition) .

What experimental designs are optimal for assessing photostability and thermal degradation?

Q. Advanced Research Focus

- Forced Degradation Studies:

- Thermal: Heat the compound at 60°C for 72 hours in solid state and solution (e.g., methanol) .

- Photolytic: Expose to UV light (320–400 nm) and analyze degradation via HPLC-DAD .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .

Instrumentation:

- Use LC-QTOF-MS to identify degradation products (e.g., oxidation of the allylthio group to sulfoxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.